methyl 3-(N-(1-(benzo[b]thiophen-3-yl)propan-2-yl)sulfamoyl)thiophene-2-carboxylate
Description
Methyl 3-(N-(1-(benzo[b]thiophen-3-yl)propan-2-yl)sulfamoyl)thiophene-2-carboxylate is a sulfonamide derivative featuring a thiophene-2-carboxylate core with a sulfamoyl group at the 3-position. The sulfamoyl substituent is further modified by a 1-(benzo[b]thiophen-3-yl)propan-2-yl moiety, which introduces a fused aromatic system (benzo[b]thiophene) and a branched alkyl chain.
Properties
IUPAC Name |
methyl 3-[1-(1-benzothiophen-3-yl)propan-2-ylsulfamoyl]thiophene-2-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17NO4S3/c1-11(9-12-10-24-14-6-4-3-5-13(12)14)18-25(20,21)15-7-8-23-16(15)17(19)22-2/h3-8,10-11,18H,9H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LAXASJYMAZZLQO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1=CSC2=CC=CC=C21)NS(=O)(=O)C3=C(SC=C3)C(=O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17NO4S3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Thiophene-based analogs have been reported to exhibit a variety of biological effects. They have been found to be effective in various biological and physiological functions such as anti-inflammatory, anti-psychotic, anti-arrhythmic, anti-anxiety, anti-fungal, antioxidant, estrogen receptor modulating, anti-mitotic, anti-microbial, kinases inhibiting and anti-cancer.
Mode of Action
Thiophene derivatives have been known to interact with various targets to exert their effects. For instance, some thiophene derivatives are known to act as voltage-gated sodium channel blockers.
Biochemical Pathways
Thiophene derivatives have been reported to influence a variety of biochemical pathways due to their wide range of therapeutic properties.
Result of Action
Thiophene derivatives have been reported to exhibit a variety of pharmacological properties.
Action Environment
The solubility of thiophene, a related compound, in most organic solvents like alcohol and ether but insolubility in water might suggest that the solubility and stability of this compound could be influenced by the solvent environment.
Biological Activity
Methyl 3-(N-(1-(benzo[b]thiophen-3-yl)propan-2-yl)sulfamoyl)thiophene-2-carboxylate is a complex organic compound that has garnered attention due to its diverse biological activities. This article delves into the compound's biological activity, mechanisms of action, and potential therapeutic applications based on available research findings.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
| Property | Details |
|---|---|
| IUPAC Name | This compound |
| Molecular Formula | C18H20N2O4S2 |
| Molecular Weight | 372.49 g/mol |
| CAS Number | Not specified in the search results |
The primary mechanism of action for this compound involves its interaction with specific molecular targets, particularly the 5-HT1A serotonin receptor . This receptor is implicated in various neurological processes, including mood regulation and anxiety response. The binding affinity of the compound to this receptor suggests potential applications in treating mood disorders and anxiety-related conditions.
Interaction with Biochemical Pathways
The compound's interaction with the 5-HT1A receptor modulates serotonin signaling pathways, influencing neurotransmitter release and neuronal excitability. This modulation can lead to therapeutic effects in conditions such as depression and anxiety disorders.
Biological Activities
Research indicates that this compound exhibits several biological activities:
- Antidepressant Effects : Studies have shown that compounds interacting with the 5-HT1A receptor can exhibit antidepressant-like effects in animal models.
- Anti-inflammatory Properties : The presence of the sulfonamide group may confer anti-inflammatory properties, making it a candidate for treating inflammatory diseases.
- Anticancer Potential : Preliminary studies suggest that derivatives of thiophene compounds have shown cytotoxic effects against various cancer cell lines.
Study 1: Antidepressant Activity
A study investigating the antidepressant effects of similar thiophene derivatives found that compounds targeting the serotonin system significantly reduced depressive behaviors in rodent models. The study highlighted the importance of structural modifications in enhancing receptor affinity and selectivity.
Study 2: Anti-inflammatory Effects
Research published in Journal of Medicinal Chemistry demonstrated that sulfonamide derivatives exhibited significant anti-inflammatory activity through inhibition of pro-inflammatory cytokines in vitro. This compound was included in this class of compounds, suggesting potential therapeutic applications.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound’s uniqueness lies in its combination of a thiophene carboxylate ester, sulfamoyl linker, and benzo[b]thiophene-propan-2-yl substituent. Below is a detailed comparison with analogous molecules:
Methyl 3-[(Methoxycarbonylmethyl)sulfamoyl]thiophene-2-carboxylate
- Structure : Shares the thiophene-2-carboxylate core and sulfamoyl group but substitutes the benzo[b]thiophene-propan-2-yl group with a methoxycarbonylmethyl chain .
- The absence of the fused benzo[b]thiophene ring reduces opportunities for π-π stacking interactions, which may diminish binding affinity in hydrophobic environments.
Methyl 3-[(3,5-Dimethoxyphenyl)sulfamoyl]-1-benzothiophene-2-carboxylate
- Structure : Features a benzo[b]thiophene-2-carboxylate core (vs. thiophene-2-carboxylate) and a 3,5-dimethoxyphenyl-sulfamoyl substituent .
- Key Differences: Molecular Formula: C₁₈H₁₇NO₆S₂ (MW 407.45 g/mol) vs. inferred formula C₁₆H₁₅NO₄S₃ for the target compound. The 3,5-dimethoxyphenyl group introduces electron-donating methoxy groups, which may enhance metabolic stability but reduce electrophilic reactivity compared to the benzo[b]thiophene-propan-2-yl group.
(E)-1-(3-(Benzo[b]thiophen-3-yl)-2,4,6-trimethoxyphenyl)-3-(2-fluorophenyl)prop-2-en-1-one
- Structure : Shares the benzo[b]thiophene moiety but replaces the sulfamoyl-thiophene carboxylate with a chalcone-like prop-2-en-1-one system .
- Key Differences :
- The prop-2-en-1-one group introduces α,β-unsaturated ketone functionality, enabling Michael addition reactions absent in the sulfonamide-based target compound.
- Fluoro and methoxy substituents on aromatic rings may confer distinct electronic and steric effects compared to the sulfamoyl-thiophene system.
N-(2-Nitrophenyl)thiophene-2-carboxamide
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
